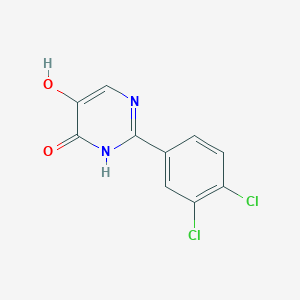
2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrimidinone ring, which also contains a hydroxyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one typically involves the reaction of 3,4-dichloroaniline with a suitable pyrimidine precursor under specific conditions. One common method involves the use of phosgene to form an isocyanate intermediate, which is then reacted with a pyrimidine derivative to yield the final product . The reaction conditions often require controlled temperatures and the use of solvents such as ethylene dichloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, the reaction of 3,4-dichloroaniline with phosgene in a series of reactors can produce the desired compound with a high degree of efficiency . The use of advanced purification techniques, such as rectification, ensures that the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydropyrimidinone derivative.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products Formed
Oxidation: Formation of 2-(3,4-dichlorophenyl)-5-oxo-1H-pyrimidin-6-one.
Reduction: Formation of 2-(3,4-dichlorophenyl)-5-hydroxy-1,2-dihydropyrimidin-6-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: An herbicide that inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II.
2,4-Dichlorophenoxyacetic acid: A systemic herbicide that causes uncontrolled growth in broadleaf weeds.
Uniqueness
2-(3,4-Dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one is unique due to its combination of a dichlorophenyl group and a hydroxylated pyrimidinone ring This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
特性
分子式 |
C10H6Cl2N2O2 |
|---|---|
分子量 |
257.07 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-5-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)9-13-4-8(15)10(16)14-9/h1-4,15H,(H,13,14,16) |
InChIキー |
LPVHTTWQCGEDEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC=C(C(=O)N2)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


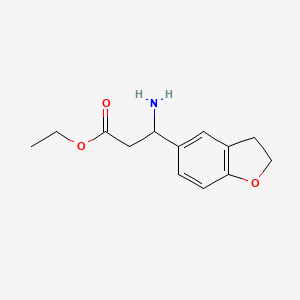
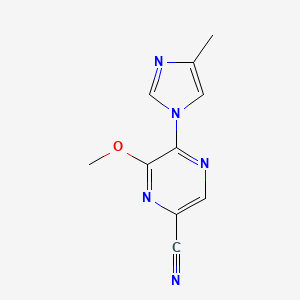
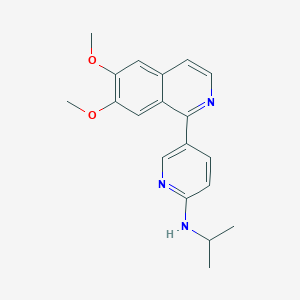
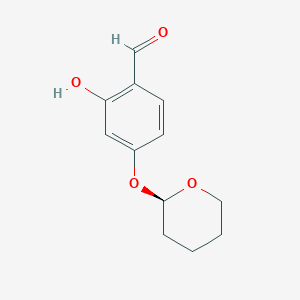
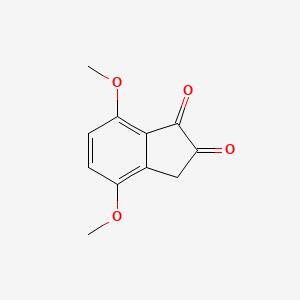

![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
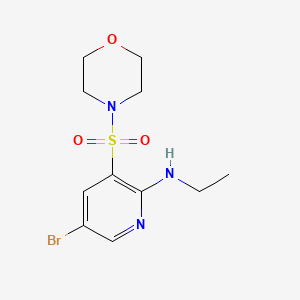
![N-phenyl-N-(4-triphenylsilylphenyl)-4-[4-(N-(4-triphenylsilylphenyl)anilino)phenyl]aniline](/img/structure/B13884502.png)
![ethyl (1R,2R,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13884504.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]-2,2-dimethylbutanoate](/img/structure/B13884511.png)
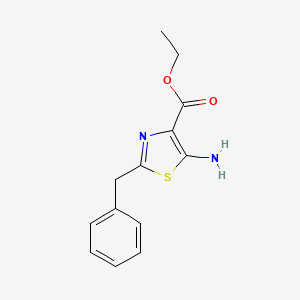
![8-(2-Propan-2-ylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13884528.png)

